BenchChemオンラインストアへようこそ!

Hirsutine

Cardiovascular pharmacology Vasorelaxation Calcium channel blockade

Hirsutine (HSN) is a corynanthe-type indole alkaloid from Uncaria rhynchophylla, validated for HER2-positive breast cancer research (MDA-MB-453/BT474 IC₅₀ ~5 µM), blood-brain barrier penetration (P-gp inhibitory activity), and cardiac electrophysiology (benchmarked against ajmaline). Its defined ADME profile (4.4% oral bioavailability, 46% biliary excretion) and distinctive 11-hydroxylation-dependent metabolism differentiate it from hirsuteine and other Uncaria alkaloids. Procure ≥98% purity for reproducible in vitro assays, with analytical UPLC–MS/MS methods available to confirm identity and exclude confounding hirsuteine contamination.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 76376-57-3
Cat. No. B8086826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirsutine
CAS76376-57-3
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
InChIInChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1
InChIKeyNMLUOJBSAYAYEM-AZQGJTAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hirsutine (CAS 76376-57-3): Baseline Properties and Class Identity of a Corynanthe-Type Indole Alkaloid for Research Procurement


Hirsutine (HSN) is a corynanthe-type indole alkaloid with molecular formula C₂₂H₂₈N₂O₃ and molecular weight 368.50 g/mol, primarily isolated from Uncaria rhynchophylla and other Uncaria species [1]. It is a major alkaloid constituent of traditional herbal formulations such as Yokukansan . As a secondary metabolite in the Corynanthe class, hirsutine exhibits a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, anti-diabetic, and cardiovascular protective effects across various preclinical systems . Its mechanism of action involves multiple pathways, including Ca²⁺ channel blockade, Wnt/β-catenin signaling inhibition, and mitochondrial apoptosis induction, distinguishing it within the indole alkaloid class [2].

Why Substituting Hirsutine with Other Uncaria Alkaloids Compromises Experimental Reproducibility and Therapeutic Specificity


In-class compounds from Uncaria species—including hirsuteine, rhynchophylline, isorhynchophylline, and geissoschizine methyl ether—cannot be simply interchanged with hirsutine due to distinct pharmacological selectivities and metabolic fates. Despite sharing the corynanthe-type indole scaffold, subtle structural variations among these alkaloids translate into significant differences in potency, target selectivity, bioavailability, and tissue distribution [1]. For example, hirsutine exhibits selective cytotoxicity against HER2-positive breast cancer cells with an IC₅₀ of approximately 5 µM, whereas structurally similar hirsuteine shows a different selectivity profile [2]. Furthermore, hirsutine demonstrates 11-hydroxylation-dependent biliary excretion (46% cumulative excretion) and a 4.4% oral bioavailability, parameters that differ markedly from hirsuteine (8.2% bioavailability) [3]. Substituting hirsutine with a generic 'Uncaria alkaloid' mixture introduces confounding variables that can invalidate comparative analyses and therapeutic extrapolations. The quantitative evidence below establishes the specific, verifiable differentiation that justifies selecting hirsutine over its closest analogs for defined research applications.

Quantitative Differentiation of Hirsutine: Head-to-Head Evidence for Scientific and Procurement Decisions


Vasorelaxant Potency: Geissoschizine Methyl Ether is 14× More Potent than Hirsutine in Rat Aorta

Hirsutine exhibits vasorelaxant activity in isolated rat aorta, but its potency is markedly lower than that of geissoschizine methyl ether (GM), another Uncaria-derived alkaloid. In direct comparative assays using isolated rat aorta, the 50% efficacy concentration (EC₅₀) for GM was 0.744 μM, whereas hirsutine required an EC₅₀ of 10.6 μM to achieve comparable vasorelaxation [1]. This represents a 14-fold difference in potency, with GM being significantly more effective at lower concentrations. The vasorelaxant effect of hirsutine is attributed to Ca²⁺-channel blockade, a mechanism shared with GM but with substantially lower efficacy [2]. This quantitative distinction is critical for experimental design in cardiovascular pharmacology: achieving the same vasorelaxant response with hirsutine requires a 14× higher concentration, which may introduce off-target effects or solubility limitations in in vitro assays.

Cardiovascular pharmacology Vasorelaxation Calcium channel blockade Natural product comparison

Oral Bioavailability: Hirsutine (4.4%) vs. Hirsuteine (8.2%) in Rat Pharmacokinetic Study

In a direct pharmacokinetic comparison using UPLC–MS/MS in rats, hirsutine demonstrated an oral bioavailability of 4.4%, whereas its structural analog hirsuteine exhibited nearly double the bioavailability at 8.2% [1]. Both compounds were administered intravenously and orally, with plasma concentrations quantified using a validated method (linearity range 1–200 ng/mL, r > 0.995). The lower bioavailability of hirsutine is consistent with its extensive first-pass metabolism via CYP2C-mediated 11-hydroxylation and subsequent glucuronidation, leading to predominant biliary excretion (46% cumulative biliary excretion within 72 hours) rather than urinary elimination [2]. This metabolic profile differs quantitatively from hirsuteine, which showed 35% biliary excretion [3]. For in vivo studies, the 1.86-fold difference in oral bioavailability means that achieving equivalent plasma exposure requires significantly different oral doses for hirsutine versus hirsuteine, a critical consideration for dosing regimen design.

Pharmacokinetics ADME Bioavailability Drug metabolism In vivo pharmacology

Selective Cytotoxicity in Breast Cancer: Hirsutine Targets HER2-Positive Cells While Sparing HER2-Negative Cells

Hirsutine demonstrates selective cytotoxicity against HER2-positive/p53-mutated breast cancer cell lines (MDA-MB-453 and BT474) with IC₅₀ values in the low micromolar range (~5 µM), while HER2-negative/p53 wild-type cell lines (MCF-7 and ZR-75-1) show resistance to hirsutine-induced cytotoxicity [1]. In contrast, the chemotherapeutic agent irinotecan induced comparable DNA damage responses in both HER2-positive and HER2-negative cell lines, indicating that hirsutine's selectivity is not a general feature of cytotoxic agents [2]. Mechanistically, hirsutine induces apoptotic cell death in MDA-MB-453 cells through caspase activation and DNA damage response (γH2AX upregulation), but fails to activate these pathways in MCF-7 cells [3]. This selectivity profile distinguishes hirsutine from broad-spectrum cytotoxic alkaloids such as hirsuteine, which lacks comparable HER2-selective activity documentation. For researchers investigating HER2-targeted therapies, hirsutine offers a naturally derived tool compound with demonstrated lineage-specific activity not observed with structurally related Uncaria alkaloids.

Breast cancer HER2-positive Selective cytotoxicity Precision oncology DNA damage response

Antiarrhythmic Efficacy: Hirsutine Matches Ajmaline in Aconitine-Induced and Ouabain-Induced Arrhythmia Models

Hirsutine demonstrates antiarrhythmic efficacy comparable to ajmaline, a clinically established indole alkaloid antiarrhythmic agent. In mice, hirsutine prevented aconitine-induced arrhythmias, and in guinea pigs, it protected against ouabain-induced arrhythmias [1]. The potency of the antiarrhythmic effect was approximately equivalent to that of ajmaline [2]. Importantly, hirsutine does not exert β-adrenoceptor blocking activity, distinguishing its mechanism from β-blocker antiarrhythmics and indicating that its antiarrhythmic effects derive from direct ion channel modulation rather than adrenergic antagonism [3]. Electrophysiological studies reveal that hirsutine concentration-dependently (0.1–10 μM) increases sino-atrial node cycle length, decreases phase 4 depolarization slope, and prolongs action potential duration in atrial and ventricular preparations, effects consistent with multi-ion channel inhibition [4]. In contrast, structurally related dihydrocorynantheine (its C3 epimer) exhibits similar electrophysiological effects, but the antiarrhythmic potency of hirsutine has been directly benchmarked against ajmaline, providing a clinically relevant comparator that is absent for other Uncaria alkaloids.

Antiarrhythmic Cardiac pharmacology Ion channel Preclinical cardiology Natural product

P-Glycoprotein Inhibition: Hirsutine and Hirsuteine Suppress P-gp in MCF-7/ADR Cells, Supporting BBB Penetration Potential

Among eight alkaloids isolated from Uncaria species, hirsutine and hirsuteine were identified as the most effective suppressors of P-glycoprotein (P-gp) level and function in MCF-7/adriamycin-resistant (ADR) cells, using verapamil as a positive control [1]. P-gp is a key efflux transporter at the blood-brain barrier (BBB) that restricts CNS drug penetration. The study demonstrated that hirsutine and hirsuteine significantly reduced P-gp expression and activity, whereas other Uncaria alkaloids (rhynchophylline, isorhynchophylline, corynoxeine, isocorynoxeine, and geissoschizine methyl ether) showed lesser or negligible effects [2]. Tissue distribution studies in mice confirmed that hirsutine distributes to brain tissue, with a lower limit of quantification (LLOQ) of 2 ng/mL across multiple tissues including brain, heart, liver, kidney, spleen, and lung [3]. This dual property—P-gp suppression combined with detectable brain distribution—positions hirsutine as a candidate for CNS-targeted research applications, distinguishing it from other Uncaria alkaloids that lack comparable P-gp inhibitory activity.

P-glycoprotein Blood-brain barrier Multidrug resistance CNS drug delivery Alzheimer's disease

Hirsutine Application Scenarios: Evidence-Driven Use Cases for Targeted Research and Procurement


HER2-Positive Breast Cancer Mechanistic Studies

Hirsutine is suitable for investigating HER2-targeted anticancer mechanisms due to its documented selective cytotoxicity against HER2-positive/p53-mutated breast cancer cell lines (MDA-MB-453 and BT474, IC₅₀ ~5 µM) while sparing HER2-negative MCF-7 cells [1]. This selectivity is mediated through DNA damage response activation (γH2AX upregulation) and caspase-dependent apoptosis, pathways that are not induced in resistant HER2-negative cells [2]. For researchers developing HER2-directed natural product leads or studying p53-mutant cancer vulnerabilities, hirsutine provides a tool compound with lineage-specific activity that is not replicated by broad-spectrum alkaloids such as hirsuteine. Procurement should specify ≥98% purity for in vitro assays, as trace contaminants may confound cell viability measurements.

CNS Drug Delivery and Blood-Brain Barrier Penetration Research

Hirsutine is appropriate for studies investigating blood-brain barrier (BBB) penetration and CNS drug delivery due to its demonstrated P-glycoprotein (P-gp) inhibitory activity and detectable brain tissue distribution in mice [1]. Among eight Uncaria alkaloids tested, hirsutine and hirsuteine showed the most pronounced P-gp suppression in MCF-7/ADR cells, using verapamil as a positive control [2]. Tissue distribution data confirm brain exposure with LLOQ of 2 ng/mL . Researchers studying Alzheimer's disease or other CNS indications where Uncaria-based formulations (e.g., Yokukansan) are employed may use hirsutine as a reference standard for BBB permeability assays, particularly when comparing the CNS accessibility of different Uncaria alkaloids. For such applications, analytical-grade hirsutine with documented certificate of analysis is recommended.

Cardiac Ion Channel and Antiarrhythmic Pharmacology

Hirsutine is a validated tool compound for cardiac electrophysiology research, demonstrating concentration-dependent effects on sino-atrial node, atrial, and ventricular action potentials at 0.1–10 µM [1]. Its antiarrhythmic efficacy has been benchmarked against ajmaline, a clinical antiarrhythmic agent, in both aconitine-induced (mouse) and ouabain-induced (guinea pig) arrhythmia models, with approximately equal potency [2]. Notably, hirsutine does not exhibit β-adrenoceptor blocking activity, confirming that its cardiac effects are mediated through direct ion channel modulation rather than adrenergic antagonism . For researchers investigating calcium channel blockade or multi-ion channel inhibitors, hirsutine offers a naturally derived scaffold with well-characterized electrophysiological endpoints, distinguishing it from other Uncaria alkaloids such as dihydrocorynantheine that share similar electrophysiological profiles but lack antiarrhythmic benchmarking against clinical comparators.

In Vivo ADME and Preclinical Pharmacokinetic Studies

Hirsutine is appropriate for in vivo pharmacokinetic and metabolism studies, with well-defined ADME parameters including oral bioavailability (4.4%), CYP2C-mediated 11-hydroxylation, and predominant biliary excretion (46% cumulative within 72 hours) in rats [1]. Validated UPLC–MS/MS methods are available for plasma quantification with LLOQ of 1 ng/mL and good linearity (r > 0.995) [2]. For researchers developing hirsutine as a lead compound or studying Uncaria alkaloid metabolism, these pre-established analytical and pharmacokinetic frameworks reduce method development time. However, given its low oral bioavailability, parenteral administration or formulation strategies (e.g., nanoformulations) should be considered for efficacy studies. Procurement of hirsutine for ADME studies should verify that the compound is free from hirsuteine contamination, as the two alkaloids exhibit distinct metabolic profiles (4.4% vs. 8.2% oral bioavailability) and co-administration would confound pharmacokinetic interpretation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hirsutine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.